molecular formula C₁₈H₂₄N₄O₅ B1140165 2-Azido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol CAS No. 133697-23-1

2-Azido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol

Cat. No. B1140165
M. Wt: 376.41
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar complex molecules involves intricate strategies to introduce specific functional groups and structural frameworks. A relevant study describes the synthesis of 2-acetamido-1,5-imino-1,2,5-trideoxy-D-glucitol and its potent inhibitory activity on β-N-acetylglucosaminidases, showcasing the methodology for synthesizing complex iminosugars with azide functionalities, which are closely related to the compound (Fleet, Smith, Nash, Fellows, Parekh, & Rademacher, 1986).

Scientific Research Applications

Glycosidase Inhibition

One notable application of derivatives related to "2-Azido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol" is in the synthesis of glycosidase inhibitors. These compounds play a crucial role in understanding enzyme mechanisms, investigating biological processes, and developing therapeutic agents for diseases associated with glycosidases. For instance, derivatives synthesized from similar azido sugars have been evaluated for their inhibitory activities against O-GlcNAcase and NagZ enzymes, showing marginal activity. Such research is pivotal for the design of inhibitors that could modulate enzyme functions related to disease states (Choubdar et al., 2008).

Oligosaccharide Synthesis

The compound also finds application in the synthesis of oligosaccharides, crucial for studying carbohydrate functions in biological systems and developing carbohydrate-based therapeutics. Azido sugars, closely related to "2-Azido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol," serve as intermediates in constructing oligosaccharide chains. These intermediates are valuable in glycochemistry for building complex sugar structures, aiding in the exploration of carbohydrate interactions at the molecular level (Zhang et al., 2007).

properties

IUPAC Name

tert-butyl (8aR)-7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O5/c1-18(2,3)27-17(24)22-9-12(20-21-19)14(23)15-13(22)10-25-16(26-15)11-7-5-4-6-8-11/h4-8,12-16,23H,9-10H2,1-3H3/t12?,13?,14?,15-,16?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKOHGYOJFOPKE-IBHBGHMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C2C1COC(O2)C3=CC=CC=C3)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C([C@H]2C1COC(O2)C3=CC=CC=C3)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.